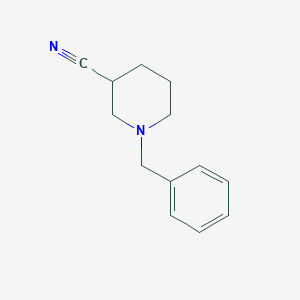

1-Benzylpiperidine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-9-13-7-4-8-15(11-13)10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-8,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNWAFQDLIHHQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629004 | |

| Record name | 1-Benzylpiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91820-96-1 | |

| Record name | 1-Benzylpiperidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Benzylpiperidine 3 Carbonitrile and Its Structural Congeners

Established Synthetic Routes to 1-Benzylpiperidine-3-carbonitrile

The conversion of amides to nitriles and the synthesis of the requisite amide precursors are foundational methods for producing this compound.

Amide Dehydration Strategies for Nitrile Formation

The dehydration of primary amides is a fundamental and widely utilized method for the synthesis of nitriles. nih.govrsc.org This transformation involves the removal of a water molecule from the primary amide group (-CONH2) to yield a nitrile or cyano group (-CN). A variety of dehydrating agents can be employed to achieve this conversion, ranging from classic reagents to more modern and milder protocols.

Commonly used dehydrating agents include phosphorus pentoxide (P2O5) and thionyl chloride (SOCl2). orgosolver.commasterorganicchemistry.com The reaction with thionyl chloride, for instance, proceeds through a straightforward mechanism where the oxygen of the amide is removed, and the nitrogen forms a triple bond with the carbon. orgosolver.com More recent developments have introduced a broader range of reagents, including Lewis acids like titanium tetrachloride (TiCl4), aluminum trichloride (B1173362)/sodium iodide (AlCl3/NaI), palladium chloride (PdCl2), and zinc chloride (ZnCl2). nih.gov

Furthermore, efficient and high-yielding procedures have been developed using phosphorus(III) reagents such as tris(dimethylamino)phosphine (P(NMe2)3), phosphorus trichloride (PCl3), and triphenyl phosphite (B83602) (P(OPh)3). nih.govacs.org These methods are noted for their operational simplicity, mild reaction conditions, and broad substrate scope. acs.org For example, a method utilizing PCl3 and diethylamine (B46881) in chloroform (B151607) can convert primary amides to nitriles in a relatively short time. acs.org Another approach involves the use of di-tert-butyl dicarbonate (B1257347) for the mild dehydration of primary amides to nitriles.

A patent describes a specific method for the synthesis of 1-benzylpiperidine-4-carbonitrile (B2688994) where N-benzyl-4-piperidinecarboxamide is treated with thionyl chloride under reflux conditions. google.com After the reaction, the excess thionyl chloride is removed under reduced pressure, and the pH is adjusted to around 8 with ammonia (B1221849) water before extraction with dichloromethane (B109758) to yield the desired nitrile. google.com

Table 1: Selected Dehydration Reagents for Nitrile Synthesis

| Reagent/System | Conditions | Reference |

|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux | orgosolver.comgoogle.com |

| Phosphorus pentoxide (P₂O₅) | N/A | orgosolver.commasterorganicchemistry.com |

| Tris(dimethylamino)phosphine (P(NMe₂)₃), Diethylamine | Refluxing CHCl₃ | nih.govacs.org |

| Phosphorus trichloride (PCl₃), Diethylamine | Refluxing CHCl₃ | nih.govacs.org |

| Triphenylphosphite (P(OPh)₃), DBU | Neat, Microwave | nih.govacs.org |

Synthesis of Precursors: 1-Benzylpiperidine-3-carboxamide

The precursor for the dehydration reaction, 1-benzylpiperidine-3-carboxamide, can be synthesized through various established methods. One common approach involves the acylation of a piperidine (B6355638) derivative. For instance, 4-piperidinecarboxamide can be reacted with substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate in methanol (B129727) to yield 1-(substituted-benzyl)piperidine-4-carboxamides. tandfonline.com A similar strategy could be applied to synthesize the 3-carboxamide isomer.

Another synthetic route starts from nicotinic acid (3-pyridinecarboxylic acid). A patented method describes the reaction of benzyl chloride with nicotinic acid and sodium hydroxide (B78521) in the presence of a composite catalyst to produce 1-benzylpyridinium-3-carboxylate. google.com This intermediate can then be subjected to further transformations to yield the desired piperidine carboxamide.

A multi-step synthesis starting from L-glutamic acid has been described for the preparation of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in This route involves esterification, Boc-protection, reduction of the diester to a diol, tosylation, and finally cyclization with an amine, such as benzylamine (B48309), to form the substituted piperidine. niscpr.res.in This approach provides a pathway to chiral 1-benzylpiperidine (B1218667) derivatives.

Alternative Synthetic Approaches to N-Benzylpiperidine Scaffolds

Beyond the direct synthesis of this compound, various other methodologies are employed to construct the N-benzylpiperidine core structure, which can then be further functionalized.

Hydrogenation and Reduction Strategies for Piperidine Ring Assembly

The hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. nih.govresearchgate.net This process typically involves the use of transition metal catalysts and can be carried out under various conditions. nih.gov

Catalytic Hydrogenation:

Heterogeneous Catalysis: Traditional methods often employ heterogeneous catalysts and may require harsh conditions such as high temperatures and pressures. nih.govresearchgate.net

Homogeneous Catalysis: More recent advancements have focused on homogeneous catalysts, including those based on rhodium and iridium, which can operate under milder conditions and offer higher stereoselectivity. nih.govrsc.org For example, a commercially available rhodium oxide (Rh2O3) has been reported as a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org

Electrocatalytic Hydrogenation: An alternative approach is the electrocatalytic hydrogenation of pyridines, which can be performed at ambient temperature and pressure using a membrane electrode assembly. researchgate.netnih.gov A carbon-supported rhodium catalyst has been shown to be effective for this transformation. nih.gov

Reduction of Pyridinium (B92312) Salts: An alternative to direct pyridine hydrogenation is the reduction of pre-formed pyridinium salts. For instance, reacting 3-hydroxypyridine (B118123) with benzyl bromide generates a 1-benzyl-3-hydroxypyridinium salt, which can then be reduced using sodium borohydride (B1222165) to yield N-benzyl-3-hydroxypiperidine. quickcompany.in

Multicomponent Reactions in N-Benzylpiperidine Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comnih.gov Several MCRs can be utilized to synthesize piperidine scaffolds.

Strecker Reaction: This reaction, involving an amine, a ketone or aldehyde, and a cyanide source, can be used to produce α-aminonitriles. mdpi.com For example, the reaction of N-benzyl-4-piperidinone with an amine and trimethylsilyl (B98337) cyanide can furnish a 4-amino-4-cyanopiperidine derivative. mdpi.com

Povarov Reaction: This reaction, a type of aza-Diels-Alder reaction, can be performed as a multicomponent process involving an aniline (B41778), an aldehyde, and an olefin to construct tetrahydroquinoline derivatives, which are structurally related to piperidines. mdpi.com

Diels-Alder Reactions of Azabuta-1,3-dienes: A sequence involving the Diels-Alder reaction of 1-benzyl-3-silyloxy-2-azabuta-1,3-dienes with various dienophiles can lead to the formation of polysubstituted piperidines. researchgate.net

Preparation of Substituted N-Benzylpiperidine Derivatives

A wide variety of substituted N-benzylpiperidine derivatives have been synthesized for various applications, particularly in medicinal chemistry. tandfonline.comnih.govmdpi.comunisi.itresearchgate.net These syntheses often involve the N-benzylation of a pre-existing piperidine ring or the modification of functional groups on the piperidine or benzyl moiety.

For example, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized, starting from piperidine-4-carboxylic acid derivatives. nih.gov Another study describes the synthesis of N-benzylpiperidine-purine derivatives as potential cholinesterase inhibitors. nih.gov The synthesis of 1,2,3,4-tetrahydroisoquinolines-1-benzoylpiperidine or -1-benzylpiperidine functionalized derivatives has also been reported. mdpi.com

A general method for preparing substituted N-benzylpiperidines involves the reaction of a substituted piperidine with a substituted benzyl halide. For instance, 4-cyanopiperidine (B19701) can be reacted with benzaldehyde (B42025) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to yield 1-benzylpiperidine-4-carbonitrile. chemicalbook.com

Synthesis of Positional Isomers (e.g., 1-Benzylpiperidine-4-carbonitrile)

The synthesis of 1-benzylpiperidine-4-carbonitrile, a positional isomer of this compound, can be achieved through several distinct pathways.

One common and efficient method is the direct N-benzylation of 4-cyanopiperidine. This reaction involves treating 4-cyanopiperidine with benzaldehyde in the presence of a reducing agent. A specific example is the use of sodium triacetoxyborohydride in a solution of acetic acid in tetrahydrofuran. chemicalbook.com This one-pot synthesis is stirred until the reaction is complete, followed by extraction and purification to yield 1-benzylpiperidine-4-carbonitrile hydrochloride with a high yield of approximately 88%. chemicalbook.com

Another well-established route begins with 4-piperidinecarboxylic acid. google.com This multi-step process includes:

Esterification: The starting material, 4-piperidinecarboxylic acid, undergoes an esterification reaction to form its methyl ester, typically as a hydrochloride salt. google.com

N-Alkylation: The resulting methyl 4-piperidinecarboxylate hydrochloride is then alkylated with a benzyl group, for example using benzyl bromide and a base like triethylamine, to produce methyl N-benzyl-4-piperidinecarboxylate. google.com

Hydrolysis: The ester is hydrolyzed, often with a base such as sodium hydroxide, to yield N-benzyl-4-piperidinecarboxylic acid. google.com

Amidation: The carboxylic acid is then converted to an amide, N-benzyl-4-piperidinecarboxamide, through an acylation reaction. google.com

Dehydration: In the final step, the amide is dehydrated to the corresponding nitrile. This is often accomplished by refluxing with a dehydrating agent like thionyl chloride, which transforms the amide group into a carbonitrile, yielding 1-benzylpiperidine-4-carbonitrile. google.comgoogle.com

This nitrile product is a key intermediate in the synthesis of other compounds, such as N-benzyl-4-piperidinecarboxaldehyde, which can be formed by the reduction of 1-benzylpiperidine-4-carbonitrile. google.com

Table 1: Synthetic Routes for 1-Benzylpiperidine-4-carbonitrile

| Starting Material | Key Reagents | Product |

|---|---|---|

| 4-Cyanopiperidine, Benzaldehyde | Sodium triacetoxyborohydride, Acetic acid, Tetrahydrofuran | 1-Benzylpiperidine-4-carbonitrile hydrochloride chemicalbook.com |

Synthesis of Related N-Benzyl Aminopiperidines

The synthesis of N-benzyl aminopiperidines encompasses a range of methods tailored to introduce an amino group onto the N-benzylated piperidine ring. These compounds are valuable in medicinal chemistry research. nih.gov

A rapid method for synthesizing 4-benzyl-4-aminopiperidines involves the addition of Grignard reagents to an N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. deakin.edu.au This approach allows for the efficient creation of these structures.

Another synthetic strategy starts from N-substituted piperidones. For instance, N-benzylic 4-piperidones can be synthesized through an aza-Michael cyclization of substituted divinyl ketones with benzylamine. kcl.ac.uk These piperidone intermediates are then used to build more complex structures. For example, they can undergo a Wittig reaction followed by hydrolysis to yield 4-formyl piperidines, which are precursors to various biologically relevant molecules. kcl.ac.uk

The synthesis of 4-amino-1-benzylpiperidine-4-carboxylic acid hydrochloride represents another class of related compounds. A potential synthetic route involves a Mannich-type reaction using components like formaldehyde (B43269) and benzylamine to construct the piperidine ring. The carboxylic acid group is then introduced via carboxylation.

Furthermore, various N-benzyl piperidine derivatives have been synthesized for biological evaluation, often as potential inhibitors of enzymes like acetylcholinesterase. nih.gov A general approach involves the hydroboration of 1-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction with brominated intermediates to construct the benzylpiperidine scaffold. unisi.it The final compounds are then obtained after deprotection. unisi.it The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, where various substituents are placed on the nitrogen atom of the piperidine ring. nih.gov

Table 2: Examples of Synthesized N-Benzyl Aminopiperidine Derivatives

| Compound Type | Synthetic Precursors/Method |

|---|---|

| 4-Benzyl-4-aminopiperidines | N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine, Grignard reagents deakin.edu.au |

| N-Benzylic 4-piperidones (precursors) | Substituted divinyl ketones, Benzylamine (via aza-Michael cyclization) kcl.ac.uk |

| 4-Amino-1-benzylpiperidine-4-carboxylic acid | Mannich reaction components (e.g., formaldehyde, benzylamine) followed by carboxylation |

Retrosynthetic Analysis of 1 Benzylpiperidine 3 Carbonitrile

Fundamental Principles of Retrosynthetic Disconnections

The core of retrosynthesis is the "disconnection," an analytical step that reverses a known, reliable chemical reaction. scitepress.orglkouniv.ac.in This imaginary cleavage of bonds breaks down a complex target molecule into simpler fragments. numberanalytics.com The process is repeated until readily available starting materials are identified. wikipedia.orgscitepress.org

Key concepts in this approach include:

Target Molecule (TGT): The desired final compound whose synthesis is being planned. scitepress.org

Disconnection: The imaginary breaking of a bond to simplify the molecule. scitepress.org This must correspond to the reverse of a viable chemical reaction. lkouniv.ac.in

Synthon: An idealized fragment, usually a cation or an anion, that results from a disconnection. scitepress.orglkouniv.ac.in Synthons are not actual reagents but conceptual intermediates. ox.ac.uk

Synthetic Equivalent: A real chemical reagent that serves as the source for the synthon in a chemical reaction. lkouniv.ac.in

Strategic Disconnections within the Piperidine (B6355638) Ring System

For the target molecule, 1-benzylpiperidine-3-carbonitrile, strategic disconnections are made by identifying the bonds that are most easily formed in a forward synthesis. Bonds to heteroatoms, like the carbon-nitrogen (C-N) bonds in the piperidine ring, are often good candidates for disconnection. bham.ac.uk

The primary disconnections for this compound are:

C-N Bond Disconnection: The bond between the piperidine nitrogen and the benzyl (B1604629) group is a logical first disconnection. This simplifies the molecule into two key fragments: the piperidine core and the benzyl group. This disconnection corresponds to a nucleophilic substitution reaction, specifically an N-alkylation, in the forward synthesis.

Ring Disconnections: The piperidine ring itself can be disconnected. Since piperidines are six-membered heterocyclic rings, disconnections that break the ring into open-chain precursors are highly effective. nih.gov Strategies often involve breaking two bonds, which can correspond to forward reactions like intramolecular cyclization or reductive amination. nih.gov For instance, disconnecting the C2-N and C6-C5 bonds could suggest a synthesis involving the cyclization of a linear amino-dinitrile or a related precursor. Another approach is to consider cycloaddition reactions, such as the Diels-Alder reaction, which can form six-membered rings in a single, stereoselective step. lkouniv.ac.in

The following table outlines these strategic disconnections.

Table 1: Strategic Disconnections for this compound| Disconnection Type | Bond(s) Cleaved | Resulting Fragments (Precursors) | Corresponding Forward Reaction |

|---|---|---|---|

| C-N Bond | N-CH₂Ph | Piperidine-3-carbonitrile, Benzyl halide | N-alkylation |

| Ring Disconnection (Intramolecular Cyclization) | C2-N and C6-C5 | An open-chain amino-dihalide or similar precursor | Intramolecular nucleophilic substitution |

| Ring Disconnection (Reductive Amination) | C2-N and C6-N | A 1,5-dicarbonyl compound and an amine | Reductive amination |

Identification of Key Synthons and Readily Available Starting Materials

Following the disconnections, the resulting idealized synthons and their corresponding real-world synthetic equivalents (starting materials) are identified. lkouniv.ac.in

For the C-N bond disconnection :

The disconnection yields a benzyl cation synthon and a nucleophilic piperidine anion synthon.

The synthetic equivalent for the benzyl cation is a benzyl halide (e.g., benzyl bromide), a good electrophile.

The synthetic equivalent for the piperidine fragment is piperidine-3-carbonitrile itself.

For ring disconnections , the analysis becomes more complex, revealing precursors further back in the synthetic chain. A common strategy for constructing substituted piperidines is through the cyclization of a 1,5-difunctionalized linear chain. nih.gov

A disconnection of the N-C2 and N-C6 bonds suggests a reaction between a 1,5-dihalopentane derivative and benzylamine (B48309).

Another powerful method is the Hantzsch pyridine (B92270) synthesis, which, although it produces a pyridine ring, can be reduced to a piperidine. lakotalakes.comadvancechemjournal.com This involves the condensation of an aldehyde, ammonia (B1221849) (or an amine), and two equivalents of a β-ketoester. advancechemjournal.com

The table below summarizes the key synthons and their practical starting materials.

Table 2: Synthons and Synthetic Equivalents| Disconnection | Synthon | Synthetic Equivalent (Starting Material) |

|---|---|---|

| N-Benzyl Bond | Benzyl Cation (electrophile) | Benzyl bromide |

| N-Benzyl Bond | Piperidine-3-carbonitrile Anion (nucleophile) | Piperidine-3-carbonitrile |

| Ring C-N Bonds | 1,5-Dihalide Precursor | 1,5-Dibromopentane-3-carbonitrile |

| Ring C-N Bonds | Benzylamine Nucleophile | Benzylamine |

Role of Functional Group Interconversions (FGIs) in Retrosynthetic Pathways

In the synthesis of this compound, FGIs can play a significant role, particularly concerning the nitrile (-C≡N) group.

The nitrile group can be challenging to carry through certain reaction sequences. An FGI strategy might involve synthesizing an intermediate with a more robust functional group, such as an ester or a carboxylic acid, and then converting it to the nitrile late in the synthesis.

For example, a retrosynthetic pathway could target 1-benzylpiperidine-3-carboxylic acid as an intermediate. The carboxylic acid can then be converted to a primary amide, followed by dehydration to yield the final nitrile product. vanderbilt.edu

Common FGIs relevant to this synthesis are listed below.

Table 3: Relevant Functional Group Interconversions (FGIs)| Initial Functional Group | Target Functional Group | Reagents/Reaction | Purpose in Synthesis |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Primary Amide (-CONH₂) | SOCl₂, then NH₃ | Intermediate step for nitrile formation. |

| Primary Amide (-CONH₂) | Nitrile (-C≡N) | P₂O₅, SOCl₂, or TsCl/pyridine vanderbilt.edu | Final step to install the nitrile group. |

| Alcohol (-CH₂OH) | Alkyl Halide (-CH₂Br) | PBr₃ youtube.com | To create a good leaving group for cyclization. |

| Pyridine Ring | Piperidine Ring | H₂ / Catalyst (e.g., MoS₂) wikipedia.org | To access the saturated piperidine core from an aromatic precursor. |

Chemical Reactivity and Advanced Transformations of 1 Benzylpiperidine 3 Carbonitrile and Its Derivatives

Reactivity of the Nitrile Functional Group

The nitrile group in 1-benzylpiperidine-3-carbonitrile is a versatile functional handle, susceptible to a variety of transformations, most notably reductions and nucleophilic additions. These reactions allow for the conversion of the cyano group into other important functionalities such as amines, aldehydes, ketones, and carboxylic acids.

The reduction of the nitrile group is a fundamental transformation that typically yields primary amines. This can be achieved through both catalytic hydrogenation and the use of stoichiometric metal hydride reagents.

Catalytic Hydrogenation: Catalytic hydrogenation over transition metal catalysts like platinum, palladium, or nickel is a common method for the reduction of nitriles to primary amines. For this compound, this reaction would yield 1-benzyl-3-(aminomethyl)piperidine. The reaction conditions, such as catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Stoichiometric Reductions: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective in converting nitriles to primary amines. harvard.edumasterorganicchemistry.com The reaction proceeds via nucleophilic attack of the hydride on the electrophilic carbon of the nitrile, followed by workup to afford the amine. youtube.com Due to its high reactivity, LiAlH₄ is generally not selective and will reduce other susceptible functional groups if present. harvard.edumasterorganicchemistry.com

A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of nitriles to aldehydes. A patented procedure describes the reduction of the isomeric 1-benzylpiperidine-4-carbonitrile (B2688994) to N-benzyl-4-piperidinecarboxaldehyde using DIBAL-H in toluene (B28343) at temperatures ranging from -25°C to 0°C. google.com This method provides a valuable route to the corresponding aldehyde from this compound.

| Reagent | Product | Conditions | Reference |

| H₂/Pd, Pt, or Ni | 1-Benzyl-3-(aminomethyl)piperidine | Elevated pressure and temperature | General Method |

| LiAlH₄ | 1-Benzyl-3-(aminomethyl)piperidine | Anhydrous ether or THF, followed by aqueous workup | harvard.edumasterorganicchemistry.com |

| DIBAL-H | 1-Benzylpiperidine-3-carbaldehyde | Toluene, -25°C to 0°C | google.com |

This table presents common reduction reactions applicable to this compound.

The electrophilic nature of the nitrile carbon atom makes it a target for various nucleophiles. These reactions are pivotal for carbon-carbon bond formation and for the synthesis of carbonyl compounds.

Grignard Reactions: The addition of Grignard reagents (RMgX) to nitriles, followed by acidic hydrolysis, is a classic method for the synthesis of ketones. libretexts.orgchem-station.comlibretexts.org The reaction of this compound with a Grignard reagent would proceed through an imine intermediate, which is then hydrolyzed to yield a 3-acyl-1-benzylpiperidine derivative. The choice of Grignard reagent determines the nature of the acyl group introduced. libretexts.orglibretexts.org

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orgmasterorganicchemistry.comyoutube.comchemistrysteps.comchemguide.co.uk Acid-catalyzed hydrolysis, typically performed by heating with aqueous acid (e.g., HCl or H₂SO₄), directly yields the carboxylic acid, 1-benzylpiperidine-3-carboxylic acid, and the corresponding ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Alkaline hydrolysis, using a base such as sodium hydroxide (B78521), initially forms the carboxylate salt, which upon acidification, provides the carboxylic acid. chemguide.co.uk The hydrolysis often proceeds through an amide intermediate, 1-benzylpiperidine-3-carboxamide. chemguide.co.uk

| Reagent | Intermediate | Final Product | Conditions | Reference |

| 1. RMgX 2. H₃O⁺ | Imine | 3-Acyl-1-benzylpiperidine | Anhydrous ether, then aqueous acid workup | libretexts.orglibretexts.org |

| H₃O⁺, heat | Amide | 1-Benzylpiperidine-3-carboxylic acid | Reflux with dilute acid | libretexts.orgchemguide.co.uk |

| 1. NaOH, heat 2. H₃O⁺ | Carboxylate salt | 1-Benzylpiperidine-3-carboxylic acid | Reflux with base, then acidification | chemguide.co.uk |

This table outlines key nucleophilic addition and substitution reactions of the nitrile group in this compound.

Transformations Involving the Piperidine (B6355638) Ring

The piperidine ring, a saturated heterocycle, offers opportunities for functionalization at both the nitrogen and carbon atoms. These transformations are crucial for modulating the physicochemical properties and biological activities of the resulting derivatives.

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. However, in the case of this compound, the nitrogen is already substituted with a benzyl (B1604629) group. Further alkylation would lead to the formation of a quaternary ammonium salt.

N-Acylation: While the parent piperidine can be acylated, N-acylation of this compound is not a typical reaction as it would require cleavage of the N-benzyl bond first. However, derivatives where the benzyl group is replaced by hydrogen can be readily acylated using acyl chlorides or anhydrides in the presence of a base to yield N-acylpiperidines. Research on related structures has explored the synthesis of 1-benzoylpiperidine (B189436) derivatives as potential therapeutic agents. mdpi.com

A more relevant transformation for this compound is N-debenzylation , which is discussed in section 4.3. Once the benzyl group is removed, the resulting secondary amine can be subjected to a wide range of N-alkylation and N-acylation reactions to introduce diverse substituents.

Direct C-H functionalization of the piperidine ring is a powerful strategy for introducing substituents at specific carbon atoms. However, the direct functionalization at the C3 position can be challenging due to the electron-withdrawing inductive effect of the adjacent nitrogen atom. Research has shown that site-selective C-H functionalization of piperidines can be achieved at the C2, C3, and C4 positions, often controlled by the choice of catalyst and the nature of the nitrogen protecting group. For the synthesis of 3-substituted analogues, an indirect approach involving the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening of the cyclopropane (B1198618) intermediate has been explored.

Chemical Modifications of the Benzyl Moiety

The benzyl group in this compound can undergo two main types of transformations: reactions on the aromatic ring and cleavage of the benzylic C-N bond.

Electrophilic Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.compharmdguru.comyoutube.commasterorganicchemistry.comlibretexts.org The N-benzylpiperidine moiety acts as an activating group and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring due to the electron-donating nature of the benzylic carbon. libretexts.org

| Reaction | Reagents | Product | Reference |

| Nitration | HNO₃, H₂SO₄ | 1-(nitrobenzyl)piperidine-3-carbonitrile | youtube.com |

| Bromination | Br₂, FeBr₃ | 1-(bromobenzyl)piperidine-3-carbonitrile | youtube.com |

| Sulfonation | SO₃, H₂SO₄ | 1-(sulfobenzyl)piperidine-3-carbonitrile | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(acylbenzyl)piperidine-3-carbonitrile | pharmdguru.com |

This table shows examples of electrophilic aromatic substitution reactions on the benzyl group.

N-Debenzylation: The removal of the benzyl group is a common and important transformation, yielding the corresponding secondary amine, piperidine-3-carbonitrile. This deprotection is typically achieved through catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C) or palladium hydroxide (Pearlman's catalyst). nih.govsciencemadness.org This reaction is often clean and efficient, though the reaction conditions may need to be optimized to avoid reduction of the nitrile group. Acid-facilitated debenzylation has also been reported for related N-benzyl protected systems. nih.gov The resulting piperidine-3-carbonitrile is a versatile intermediate for further N-functionalization.

Biological Activity and Pharmacological Research Applications of 1 Benzylpiperidine 3 Carbonitrile Derivatives

Enzyme Inhibition Studies

Derivatives of 1-benzylpiperidine (B1218667) have been synthesized and evaluated as inhibitors of several clinically relevant enzymes, demonstrating the versatility of this chemical framework in designing targeted therapeutic agents.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

In the quest for treatments for neurodegenerative diseases like Alzheimer's disease, inhibiting cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—is a primary strategy. nih.gov Several studies have investigated 1-benzylpiperidine derivatives for this purpose.

A series of N-benzylpiperidine carboxamide derivatives were designed as potential AChE inhibitors. nih.gov These were developed from a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which showed potent AChE inhibitory activity with an IC₅₀ value of 0.03 µM. nih.gov By replacing the ester linker with a more stable amide and varying the aromatic moiety, new analogues were created. nih.gov Among these, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (compound 28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (compound 20) showed significant in vitro IC₅₀ values of 0.41 µM and 5.94 µM, respectively. nih.gov

Another study focused on synthesizing hybrid molecules combining α-lipoic acid with 4-amino-1-benzyl piperidines. mdpi.com While the parent compounds showed little to no activity, the resulting hybrid molecules all demonstrated inhibitory activity against BuChE, with some also inhibiting AChE. mdpi.com

Further research on functionalized piperidines revealed that certain compounds exhibited moderate inhibitory activity against AChE, with IC₅₀ values ranging from 28 to 41 µM. unisi.it Compound 19 from this series was identified as the most potent AChE inhibitor with an IC₅₀ of 5.10 µM and also showed moderate activity against BuChE (IC₅₀ = 26.78 µM). nih.gov In contrast, compound 21 displayed a different profile, with selective and good activity against BuChE and the serotonin (B10506) transporter (SERT). nih.gov

Additionally, new N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties were synthesized. nih.gov The most promising of these, compound 23 (2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione), was a potent BuChE inhibitor with an IC₅₀ of 0.72 µM and also exhibited β-amyloid anti-aggregation properties. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | AChE | 0.03 | nih.gov |

| Compound 19 (phenylacetate derivative) | AChE | 5.10 | nih.gov |

| Compound 19 (phenylacetate derivative) | BuChE | 26.78 | nih.gov |

| Compound 23 (phthalimide derivative) | BuChE | 0.72 | nih.gov |

| Compound 28 (carboxamide derivative) | AChE | 0.41 | nih.gov |

| Compound 20 (carboxamide derivative) | AChE | 5.94 | nih.gov |

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidase (MAO) inhibitors are critical in the treatment of neurological disorders like Parkinson's disease. documentsdelivered.comnih.gov Research has focused on developing new reversible MAO-B inhibitors to enhance treatment efficacy and safety. unipi.itnih.gov A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. documentsdelivered.comnih.govunipi.itnih.gov

The findings showed that most of the synthesized compounds had a greater inhibitory effect on MAO-B than on MAO-A. documentsdelivered.comunipi.itnih.gov Compound S5 emerged as the most potent MAO-B inhibitor, with an IC₅₀ value of 0.203 µM. documentsdelivered.comunipi.itnih.gov This was followed by compound S16, which had an IC₅₀ of 0.979 µM. documentsdelivered.comunipi.itnih.gov In contrast, the inhibition of MAO-A by these compounds was generally weak. documentsdelivered.comunipi.itnih.gov The most effective MAO-A inhibitor was compound S15, with an IC₅₀ of 3.691 µM, followed by compound S5 with an IC₅₀ of 3.857 µM. documentsdelivered.comunipi.itnih.gov

Compound S5 also demonstrated the highest selectivity for MAO-B over MAO-A, with a selectivity index (SI) of 19.04. documentsdelivered.comunipi.itnih.gov Kinetic studies revealed that compounds S5 and S16 act as competitive, reversible inhibitors of MAO-B, with Kᵢ values of 0.155 µM and 0.721 µM, respectively. unipi.it These results indicate that pyridazinobenzylpiperidine derivatives, particularly compound S5, are promising candidates for the development of selective MAO-B inhibitors for neurological disorders. unipi.it

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (MAO-B/MAO-A) | Reference |

|---|---|---|---|---|

| S5 | MAO-B | 0.203 | 19.04 | documentsdelivered.comunipi.itnih.gov |

| S5 | MAO-A | 3.857 | - | documentsdelivered.comunipi.itnih.gov |

| S16 | MAO-B | 0.979 | - | documentsdelivered.comunipi.itnih.gov |

| S15 | MAO-A | 3.691 | - | documentsdelivered.comunipi.itnih.gov |

Monoglyceride Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govebi.ac.uk Inhibiting MAGL has shown potential benefits for neurodegenerative diseases, inflammation, and cancer. nih.gov

A novel class of reversible MAGL inhibitors based on a benzylpiperidine scaffold was designed and synthesized. nih.govebi.ac.uk Among this series, compound 13 was identified as a highly potent and selective MAGL inhibitor. nih.gov It demonstrated a reversible and competitive mechanism of action with an IC₅₀ value of 2.0 nM on the isolated enzyme and a Kᵢ value of 1.42 nM. nih.gov This compound showed high selectivity for MAGL over other components of the endocannabinoid system. nih.gov

Further optimization of a benzoylpiperidine class of MAGL inhibitors led to the identification of compound 23, a potent reversible inhibitor with an IC₅₀ of 80 nM. ebi.ac.uk This compound was selective and demonstrated antiproliferative activity in cancer cell lines. ebi.ac.uk The research highlights the potential of benzylpiperidine-based structures as a foundation for developing new therapeutic agents targeting MAGL. nih.govebi.ac.uk

| Compound | Target Enzyme | IC₅₀ | Inhibition Type | Reference |

|---|---|---|---|---|

| Compound 13 (benzylpiperidine derivative) | MAGL | 2.0 nM | Reversible, Competitive | nih.gov |

| Compound 23 (benzoylpiperidine derivative) | MAGL | 80 nM | Reversible | ebi.ac.uk |

| Compound 28 (benzylpiperidine derivative) | MAGL | - | Reversible | nih.gov |

| Compound 29 (benzylpiperazine derivative) | MAGL | - | Reversible | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in immune evasion in cancer by catalyzing the breakdown of tryptophan. nih.govnih.gov While IDO1 is a significant target in cancer immunotherapy, and numerous inhibitors have been developed and entered clinical trials, a review of the available research did not identify studies specifically focused on 1-benzylpiperidine-3-carbonitrile derivatives as IDO1 inhibitors. nih.gov The existing literature on IDO1 inhibitors primarily describes other chemical scaffolds, such as tryptanthrin (B1681603) derivatives and compounds containing 1,2,3-triazole structures. nih.govnih.gov

Receptor Ligand and Modulator Investigations

Beyond enzyme inhibition, 1-benzylpiperidine derivatives have been explored as ligands for various receptors, indicating their potential to modulate different signaling pathways.

Research has identified N-benzylpiperidine derivatives as antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR). A screening of various substituted piperidines found that many acted as antagonists at α7 nAChRs. Specifically, compounds 13, 26, and 38 showed submicromolar IC₅₀ values on these receptors and were found to be noncompetitive antagonists, suggesting they act as negative allosteric modulators. The core N-benzylpiperidine motif was identified as the key pharmacophore for this activity.

In another line of investigation, benzylpiperidine derivatives were designed as dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) to develop safer and more effective analgesics. Thirty derivatives were synthesized and evaluated for their binding affinity to both MOR and σ₁R.

Furthermore, a study of piperidine (B6355638) and piperazine (B1678402) derivatives as histamine (B1213489) H3 receptor (H3R) antagonists revealed that many of these compounds also possess a significant affinity for sigma-1 (σ₁R) and sigma-2 (σ₂R) receptors. The piperidine moiety was identified as a key structural element for this dual H3/σ₁ receptor affinity. This dual-target activity could contribute to the high in vivo efficacy observed for these compounds.

Sigma Receptor Modulators (σ1R and σ2R)

Derivatives of 1-benzylpiperidine have been investigated as potent ligands for sigma receptors (σR), which are unique intracellular chaperone proteins implicated in a range of neurological disorders. Two subtypes, σ1R and σ2R, are of particular interest. epa.govwikipedia.org Research has shown that the affinity of these compounds for sigma receptors can be finely tuned by modifying the chemical structure.

In a series of 2-{N-[ω-(1-benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles, the length of the alkyl linker between the 1-benzylpiperidine moiety and the pyridine (B92270) ring was found to be a critical determinant of σ1R affinity. nih.govguidetopharmacology.org Increasing the linker length from a direct amino group (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a progressive increase in binding affinity for the human σ1 receptor (hσ1R). nih.gov The compound with a propylamino linker (n=3) showed a particularly high affinity with a Ki value of 2.97 ± 0.22 nM. nih.gov Further modification, such as in compound 5 , which features a 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino} group, led to a Ki value of 1.45 ± 0.43 nM for hσ1R, demonstrating high affinity and a 290-fold selectivity over the σ2R subtype. nih.gov

These findings highlight the potential for developing selective σ1R modulators based on the 1-benzylpiperidine scaffold, which could be valuable for research into neuropathic pain and other neurological conditions. nih.gov

Table 1: Binding Affinities of 1-Benzylpiperidine Derivatives for Sigma Receptors (σ1R)

| Compound | Linker Length (n) | Ki (nM) for hσ1R |

|---|---|---|

| 1 | 0 (amino) | 29.2 |

| 2 | 2 (ethylamino) | 7.57 ± 0.59 |

| 3 | 3 (propylamino) | 2.97 ± 0.22 |

| 4 | 4 (butylamino) | 3.97 ± 0.66 |

| 5 | 2 (ethylamino)* | 1.45 ± 0.43 |

Note: Compound 5 is 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile. (Data sourced from nih.gov)

Dopamine (B1211576) Receptor Ligand Binding (e.g., D2 Receptor)

The 1-benzylpiperidine moiety is a common feature in ligands targeting dopamine receptors, particularly the D2 subtype, which is a key target in the treatment of neuropsychiatric disorders like schizophrenia. nih.gov Molecular docking studies of 1-benzyl-4-arylpiperazine derivatives have shown that the protonated nitrogen of the piperazine (or piperidine) ring interacts with Asp 86 of the D2 receptor, which is a major stabilizing force for ligand binding. mdpi.comnih.gov

A study on 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), a compound structurally related to 1-benzylpiperidine derivatives, reported an affinity for the human dopamine D2 receptor with a Ki of 151 nM. uninsubria.it This demonstrates that the 1-benzylpiperidine framework can serve as a basis for developing D2 receptor ligands.

Further research into a series of 1-benzylpiperidine analogs revealed that modifications to the structure significantly impact affinity and selectivity for D2-like receptors (D2, D3, and D4). For instance, in a series of 1-(3-(1-benzylpiperidin-4-yl)propyl)-3,4-dihydroquinolin-2(1H)-one derivatives, compound 16 showed notable affinity for the D4 receptor. This highlights the tunability of the 1-benzylpiperidine scaffold for achieving desired receptor binding profiles.

Table 2: Binding Affinities of Selected Benzylpiperidine Derivatives for Dopamine D2-like Receptors

| Compound | Receptor | Ki (nM) |

|---|---|---|

| D2AAK1_3 | D2 | 151 |

| 16 | D4 | - |

(Data sourced from uninsubria.it) Note: Specific Ki for compound 16 at D4 was not provided in the abstract but was noted as significant.

Neuropeptide FF Receptor Interactions (NPFF1 and NPFF2)

The neuropeptide FF (NPFF) system, comprising two receptors (NPFF1 and NPFF2), is involved in pain modulation, opioid tolerance, and other physiological processes. Research into small molecule ligands for these receptors has identified derivatives of 1-benzylpiperidine as having significant activity.

Specifically, the compound 1-Benzyl-3-(phenylamino)piperidine-3-carbonitrile was synthesized and investigated as part of a study to discover non-peptide small molecule agonists and antagonists for NPFF1 and NPFF2 receptors. The synthesis involved the reaction of 1-benzyl-3-piperidone with aniline (B41778) and titanium isopropoxide, followed by the addition of a cyanide source. The presence of the 3-carbonitrile group in this derivative is a key structural feature. While the specific binding data for this compound was part of a broader study, its creation underscores the utility of the this compound scaffold in the search for modulators of the NPFF system. The development of selective ligands for NPFF receptors is crucial for elucidating their physiological roles and therapeutic potential.

Muscarinic Receptor Binding Affinity

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are targets for drugs treating a variety of conditions. The piperidine ring is a common structural motif in many muscarinic receptor ligands. nih.gov

Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT1) Interactions

The GABA transporters (GATs) are responsible for the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, thereby regulating GABAergic neurotransmission. wikipedia.org There are four subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1). nih.gov

Research aimed at identifying selective inhibitors for these transporters has explored various chemical scaffolds. A study focused on the human BGT-1 transporter identified N-(1-benzyl-4-piperidinyl)-2,4-dichlorobenzamide (BPDBA) as a selective, non-competitive inhibitor. mdpi.com This compound, which features a 1-benzylpiperidine core, demonstrated significant inhibitory activity at BGT-1 with no considerable effect on the other three human GAT subtypes. mdpi.com Although this compound does not have the 3-carbonitrile substitution, its discovery highlights the potential of the 1-benzylpiperidine scaffold in developing subtype-selective inhibitors for GABA transporters. Such selective inhibitors are valuable pharmacological tools for studying the specific functions of each transporter subtype. mdpi.com

Antiviral Research Applications

Influenza Hemagglutinin Inhibition (e.g., H1N1 Subtype)

The influenza virus hemagglutinin (HA) protein plays a crucial role in the viral entry process and is a key target for antiviral drug development. Derivatives of N-benzylpiperidine have been identified as potent inhibitors of influenza A virus, specifically targeting the H1N1 subtype.

A study on a class of N-benzyl-4,4-disubstituted piperidines demonstrated that these compounds act as inhibitors of the low pH-induced, HA-mediated membrane fusion process. The most active compounds in this series showed specific activity against the H1N1 subtype. Molecular modeling studies revealed that the N-benzylpiperidine moiety of these inhibitors engages in a direct π-stacking interaction with the phenylalanine residue at position 9 of the HA2 subunit (F9HA2) of the fusion peptide. This interaction, along with a salt bridge between the protonated piperidine nitrogen and an glutamic acid residue (E120HA2), is crucial for the binding and inhibitory activity. This novel binding site provides a structural basis for the observed H1N1-specific activity of these inhibitors. These findings suggest that the 1-benzylpiperidine scaffold is a promising starting point for the development of new anti-influenza agents that target the HA fusion peptide.

Other Investigational Biological Activities of this compound Derivatives

Beyond their primary therapeutic targets, derivatives of the 1-benzylpiperidine scaffold have been explored for a range of other potential pharmacological applications. These investigations have revealed activities against protein aggregation, microtubule dynamics, platelet function, and cancer cell proliferation, highlighting the versatility of this chemical structure in drug discovery.

Anti-Aggregation Studies (e.g., Amyloid-beta Aggregation)

The aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques is a central pathological hallmark of Alzheimer's disease. Consequently, inhibiting this process is a major therapeutic strategy. Certain N-benzylpiperidine derivatives have been identified as potential inhibitors of Aβ aggregation.

In the search for multi-target-directed ligands for Alzheimer's disease, a series of N-benzylpiperidine analogs were designed and synthesized. Among these, compounds 40 and 41 were found to inhibit both self-induced and acetylcholinesterase (AChE)-induced Aβ aggregation, as demonstrated by thioflavin T assays. researchgate.net The inhibitory effect was further confirmed through morphological characterization of Aβ aggregates using atomic force microscopy (AFM). researchgate.net These compounds were developed as multifunctional agents, also exhibiting inhibitory activity against AChE and β-secretase-1 (BACE-1). researchgate.net

Another study focused on synthesizing derivatives of donepezil (B133215) that incorporate the N-benzylpiperidine moiety. nih.gov Compound 23 , identified as a promising candidate, demonstrated significant β-amyloid anti-aggregation activity, showing 72.5% inhibition at a concentration of 10 μM. nih.gov This activity was combined with butyrylcholinesterase (BChE) inhibition, suggesting a dual therapeutic potential. nih.gov

Furthermore, research into dual inhibitors of histone deacetylase (HDAC) and AChE has yielded N-benzylpiperidine derivatives with anti-aggregation properties. nih.gov Compounds d5 and d10 from this series were noted for their ability to inhibit Aβ aggregation in addition to their primary enzyme inhibitory functions. nih.gov

Table 1: Investigational N-Benzylpiperidine Derivatives with Amyloid-beta Anti-Aggregation Activity

Anti-Tubulin Agents and Cell Cycle Perturbation

Tubulin, the protein subunit of microtubules, is a critical component of the cellular cytoskeleton and is essential for cell division. Agents that interfere with tubulin polymerization can disrupt the cell cycle and are valuable in anticancer research.

A study focused on the design and synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine-based derivatives as anti-tubulin agents. nih.gov The most potent compound from this series, 7h , was found to inhibit tubulin polymerization and arrest cancer cells in the G2/M phase of the cell cycle. nih.gov This suggests that the compound induces depolymerization of microtubules, a mechanism shared by other successful anticancer drugs. Molecular docking studies further supported that these derivatives likely interact with the colchicine (B1669291) binding site on tubulin. nih.gov

In a separate investigation, a series of N-benzyl-piperidinyl acylhydrazone hybrids were evaluated for their cytotoxic profiles. sbq.org.br The derivative PQM-75 (6i) was observed to increase the population of HepG2 hepatocellular carcinoma cells in the G2/M phase and reduce the frequency of cells in the S-phase. sbq.org.br Further analysis indicated that the frequency of cells in mitosis was higher in the treated samples, suggesting the compound promotes M-phase arrest, a hallmark of anti-tubulin activity. sbq.org.br

Table 2: Investigational N-Benzylpiperidine Derivatives as Anti-Tubulin Agents and Cell Cycle Modulators

Platelet Aggregation Inhibition

Platelet aggregation is a critical process in hemostasis and thrombosis. Inhibitors of platelet aggregation are vital for the prevention and treatment of cardiovascular diseases. Derivatives of piperidine have been investigated for their potential to modulate platelet activity.

Research into a series of 1-benzyl-N′-benzylidenepiperidine-3-carbohydrazide derivatives revealed significant antiplatelet aggregation activities. nih.gov These compounds were particularly effective against platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). The most potent compound, 2f , demonstrated 87% inhibition of ADP-induced platelet aggregation at a concentration of 0.5 mmol/L. nih.gov

Another line of research focused on piperidine-3-carboxamides (nipecotamides). nih.gov A detailed structure-activity relationship study showed that a 3-substituent on the piperidine ring, preferably an amide, was necessary for antiplatelet activity. The most potent compound in one series was 1-decyl-3-(N,N-diethylcarbamoyl)piperidine (5a) . nih.gov In a related series of bis-nipecotamidoalkanes, α,α′-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene (6i) was the most potent inhibitor. nih.gov Further studies on 3-carbamoylpiperidines confirmed that incorporating a nitric ester moiety, which can release nitric oxide (NO), increased the inhibitory activity against ADP-induced platelet aggregation.

Table 3: Investigational Piperidine Derivatives with Platelet Aggregation Inhibition Activity

Anticancer Research Applications

The search for novel anticancer agents has led to the exploration of various heterocyclic scaffolds, including 1-benzylpiperidine derivatives. Their cytotoxic effects have been evaluated against a range of human cancer cell lines.

The anti-tubulin agent 7h , a 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivative, exhibited selective cytotoxic potential against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov Its anticancer activity is linked to its ability to disrupt the cell cycle. nih.gov

In a different study, five N-benzyl-3,5-bis(arylmethylene)-4-piperidone derivatives were synthesized and showed good inhibitory activity against several types of tumor cells. Similarly, N-benzyl-piperidinyl acylhydrazone hybrids were tested for their cytotoxic profiles against non-small cell lung cancer (A549) and hepatocellular carcinoma (HepG2) cell lines. sbq.org.br The derivatives PQM-75 (6i) and PQM-88 (6k) showed the best antiproliferative activities against HepG2 and A549 cells, respectively, with IC50 values in the micromolar range. sbq.org.br

Table 4: Anticancer Research Findings for Investigational N-Benzylpiperidine Derivatives

Computational Chemistry and Structure Activity Relationship Sar Investigations

Molecular Docking Studies for Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For the N-benzylpiperidine scaffold, which is central to 1-benzylpiperidine-3-carbonitrile, docking studies have been instrumental in elucidating interactions with various receptors. The N-benzylpiperidine motif is recognized for its ability to engage in crucial cation-π interactions with target proteins. nih.gov

While specific docking studies on this compound are not extensively documented, research on closely related derivatives provides a strong indication of its potential binding modes. For example, derivatives of N-benzylpiperidine have been docked into the active sites of targets such as the sigma-1 receptor (σ1R) and monoacylglycerol lipase (B570770) (MAGL). unisi.itcsic.es In studies involving σ1R, the piperidinium (B107235) moiety often forms key salt bridge interactions with acidic residues like Asp126 and Glu172, while the benzyl (B1604629) group engages in hydrophobic or π-alkyl interactions with residues such as Val152. csic.es

Similarly, modeling studies of benzylpiperidine-based inhibitors targeting MAGL have shown that the scaffold fits within the enzyme's active site, with the potential for hydrogen bonding and hydrophobic interactions driving the binding affinity. unisi.it For this compound, it is hypothesized that the benzyl group would occupy a hydrophobic pocket, the piperidine (B6355638) nitrogen could act as a hydrogen bond acceptor or participate in ionic interactions if protonated, and the 3-carbonitrile group could form additional hydrogen bonds or polar interactions, influencing selectivity and potency.

Table 1: Representative Molecular Docking Findings for N-Benzylpiperidine Derivatives

| Ligand Class | Target Protein | Key Interactions Noted | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N-Benzylpiperidine Pyridines | Sigma-1 Receptor (hσ1R) | Salt bridges (Asp126, Glu172), π-alkyl interactions (Val152, Leu105), H-bonds | -11.2 to -12.0 | csic.es |

| Benzylpiperidine-based Inhibitors | Monoacylglycerol Lipase (MAGL) | Key H-bond interactions, hydrophobic interactions within the active site | Not Specified | unisi.it |

| Arylpiperazine Derivatives | Acetylcholinesterase (AChE) | Binding of arylpiperazine fragment into the peripheral binding site (PAS) | Not Specified | researchgate.net |

This table is illustrative and based on findings for related structural classes to infer potential interactions for this compound.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. mdpi.comfrontiersin.org These simulations can validate the stability of binding poses predicted by molecular docking and reveal conformational changes in both the ligand and the target protein upon binding. researchgate.netnih.gov

For classes of compounds like arylpiperazine and N-benzylpiperidine derivatives, MD simulations have been used to confirm the stability of the ligand-receptor complex. nih.gov Simulations can track the root-mean-square deviation (RMSD) of the complex to ensure that the ligand remains stably bound within the active site. Such studies have been applied to targets like the 5-HT1A receptor, where simulations confirmed that arylpiperazine ligands remained stable, validating the docking predictions. nih.gov

In the context of this compound, an MD simulation would be critical to assess the stability of its interactions with a given target. It would help to understand the flexibility of the benzyl and piperidine moieties within the binding pocket and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over a simulated timeframe, typically nanoseconds to microseconds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov For N-benzylpiperidine derivatives, QSAR studies have been successfully employed to understand the structural requirements for binding to receptors like the C-C chemokine receptor type 5 (CCR5). nih.gov

These studies often utilize a range of descriptors:

Hydrophobic descriptors (e.g., π, logP): Analyses have shown that lipophilicity is often a key factor influencing binding affinity. nih.gov

Electronic descriptors (e.g., Hammett sigma, RNCG): The electronic nature of substituents on the benzyl ring can be crucial. Electron-donating groups have been found to enhance binding affinity in some series. nih.gov

Steric descriptors (e.g., molar refractivity, STERIMOL values): The size and shape of the molecule and its substituents are critical for fitting into the receptor's binding pocket. nih.govnih.gov

A 3D-QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives identified that a high relative negative charge (RNCG) value was important for binding affinity, while an increase in the length of the molecule along a specific axis was also conducive to activity. nih.gov Such models provide predictive power, allowing researchers to estimate the activity of newly designed analogs of this compound before their synthesis.

Conformational Analysis and Molecular Modeling of Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of the this compound scaffold is essential to understand its preferred shapes and how it can adapt to fit into a protein's active site. The piperidine ring typically exists in a chair conformation, but the orientation of its substituents (axial vs. equatorial) can significantly impact activity.

Studies on piperidine nucleosides have demonstrated that forcing the piperidine core into a specific conformation can pre-organize the molecule for optimal receptor binding. nih.gov For this compound, the key conformational variables include the orientation of the benzyl group and the 3-carbonitrile group. The rotational freedom around the bond connecting the benzyl group to the piperidine nitrogen allows the aromatic ring to explore different spatial orientations to maximize favorable interactions. Molecular modeling of a related derivative, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, revealed a 'U' shape structure stabilized by intramolecular interactions. nih.gov This highlights the complex conformational landscapes that these molecules can adopt.

Prediction of Molecular Descriptors Relevant to Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. They are fundamental to QSAR studies and for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For this compound, several key descriptors can be calculated using computational tools, providing a profile of its drug-like properties.

Predicted descriptors from databases like PubChem provide valuable initial data. For instance, the XlogP value gives an indication of lipophilicity, which affects membrane permeability and solubility. The Topological Polar Surface Area (TPSA) is correlated with a molecule's ability to cross cell membranes, including the blood-brain barrier. The number of hydrogen bond donors and acceptors indicates the potential for forming hydrogen bonds with a biological target.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance | Source |

|---|---|---|---|

| Molecular Formula | C13H16N2 | --- | uni.lu |

| Monoisotopic Mass | 200.13135 Da | Precise mass for mass spectrometry | uni.lu |

| XlogP | 2.0 | Indicates moderate lipophilicity | uni.lu |

| Hydrogen Bond Donor Count | 0 | Lacks groups that can donate H-bonds | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The two nitrogen atoms can accept H-bonds | nih.gov |

| Rotatable Bond Count | 2 | Indicates a degree of conformational flexibility | nih.gov |

| Topological Polar Surface Area (TPSA) | 27.05 Ų | Suggests good potential for membrane permeability | nih.gov |

Future Research Directions and Emerging Paradigms

Rational Design of Next-Generation Analogues with Enhanced Selectivity and Potency

The rational design of new analogues of 1-benzylpiperidine-3-carbonitrile focuses on meticulously modifying its structure to improve therapeutic effectiveness. acs.orgnih.gov This process involves a deep understanding of the structure-activity relationship (SAR), which examines how specific structural features of a molecule influence its biological activity. acs.orgnih.gov The primary goals are to enhance the molecule's strength (potency) and its ability to bind to the intended biological target without affecting other molecules (selectivity). nih.gov

Key strategies in the rational design of these analogues include:

Systematic Modification: Researchers systematically alter parts of the molecule, such as the aralkyl moiety, to fine-tune its binding affinity for different receptor subtypes. nih.govebi.ac.uk

Conformational Constraint: Introducing conformational constraints, such as in 2,5-disubstituted piperidine (B6355638) derivatives, can lead to isomers with significantly higher potency and selectivity for specific targets, like the dopamine (B1211576) transporter. nih.gov

Bioisosteric Replacement: This involves replacing one part of the molecule with another that has similar physical or chemical properties. For example, replacing a benzhydryl oxygen atom with a nitrogen atom can alter the compound's interaction with transporters for neurotransmitters like dopamine and serotonin (B10506). acs.org

Target-Specific Modifications: Depending on the target, different modifications are explored. For instance, to develop σ receptor ligands, a pharmacophore model that includes an amine site flanked by two hydrophobic domains is often used as a guide for synthesis. acs.org For M2 muscarinic receptor antagonists, piperidinyl piperidine analogues have been designed to achieve over 100-fold selectivity against other muscarinic receptor subtypes. nih.gov

These design strategies have led to the development of benzylpiperidine derivatives with high affinity for various targets, including σ receptors and monoamine transporters, demonstrating the potential to create highly selective and potent therapeutic agents. acs.orgnih.govacs.org

Exploration of Novel Biological Targets for Therapeutic Development

While existing research has established the activity of benzylpiperidine derivatives at certain targets, a significant future direction is the exploration of new biological targets to address a wider range of diseases. ontosight.ai Piperidine derivatives have the potential to interact with a diverse array of biological molecules, including enzymes, receptors, and ion channels, opening up possibilities for treating conditions like cancer and neurological disorders. ontosight.aiclinmedkaz.org

Modern screening techniques are pivotal in this exploratory process:

Phenotypic Screening: This approach involves testing compounds on cells or whole organisms to identify agents that produce a desired effect, without prior knowledge of the specific target. nih.govlifechemicals.comenamine.net Libraries of diverse compounds, including piperidine derivatives, are used to uncover novel biological activities. lifechemicals.comotavachemicals.com For example, a phenotypic screen identified a 3,4-disubstituted piperidine derivative as a modulator of macrophage M2 polarization, suggesting its potential for treating multiple sclerosis. nih.gov

Chemogenomic Screening: This method uses a library of well-characterized pharmacological agents to probe a biological system. chemdiv.com A "hit" from such a screen can quickly suggest that the annotated target of the compound is involved in the observed phenotypic change, thereby accelerating the process of target identification. chemdiv.com

In Silico Target Prediction: Computational tools can predict the likely protein targets for new piperidine derivatives based on their chemical structure. clinmedkaz.org This allows researchers to prioritize further preclinical studies and focus on the most promising therapeutic areas. clinmedkaz.org

Through these methods, researchers are expanding the therapeutic potential of the this compound scaffold beyond its initial applications, with some derivatives already showing promise as proteasome inhibitors for cancer therapy or as agents for neurodegenerative diseases. nih.govnih.gov

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is crucial for producing this compound and its analogues more efficiently and with less environmental impact. nih.gov Researchers are moving away from traditional multi-step syntheses that often require harsh conditions and are instead developing more sophisticated and sustainable methods. nih.gov

Key emerging synthetic strategies include:

Green Chemistry Approaches: These methods aim to reduce waste and use less hazardous substances. nih.gov One example is the use of deep eutectic solvents (DES), such as those made from glucose and urea (B33335) or choline (B1196258) chloride, as environmentally safe reaction media for synthesizing piperidin-4-one derivatives. researchgate.netasianpubs.org These solvents are biodegradable and can lead to excellent product yields. researchgate.net

Catalytic C-H Functionalization: This advanced technique allows for the direct modification of the piperidine ring's carbon-hydrogen bonds, bypassing the need for pre-functionalized starting materials. nih.govresearchgate.net By selecting the appropriate rhodium catalyst and nitrogen-protecting group, chemists can selectively introduce functional groups at different positions (C2, C3, or C4) on the piperidine ring. nih.govresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly route for synthesis. rsc.org For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used for the biocatalytic synthesis of piperidines in very good yields. rsc.org This method is not only efficient but also allows for the catalyst to be reused for multiple cycles. rsc.org

One-Pot, Multi-Component Reactions: These reactions combine multiple synthetic steps into a single procedure, which increases efficiency and reduces waste. tandfonline.com For example, a one-pot, five-component reaction for synthesizing highly functionalized piperidines has been developed using acetic acid as a catalyst-free medium. tandfonline.com

These innovative synthetic methodologies are making the production of complex piperidine derivatives more practical, cost-effective, and sustainable. nih.govacs.org

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are transforming the drug discovery landscape by accelerating the identification and design of new medicines. nih.govnih.govresearchgate.net These computational tools are being integrated into the development pipeline for this compound analogues to improve efficiency and success rates. drugdiscoverychemistry.com

The application of AI and ML in this field includes:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict properties such as a compound's efficacy, toxicity, and pharmacokinetic profile. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest likelihood of success.

Virtual Screening and Docking: Computational models can screen vast virtual libraries of compounds to identify those that are most likely to bind to a specific biological target. drugdiscoverychemistry.comrsc.org Molecular dynamics simulations can further refine these predictions by revealing the crucial interactions between a compound and its target protein at an atomic level. rsc.org

Generative Models for De Novo Design: AI-based generative models, such as Generative Adversarial Networks (GANs), can design entirely new molecules with desired properties. digitellinc.commedium.com These models can be trained to produce novel chemical scaffolds that fit a specific 3D pharmacophore, effectively exploring a vast chemical space to generate innovative drug candidates. digitellinc.com

Accelerating Timelines: By automating data analysis and prioritizing experiments, AI can significantly shorten the timeline for drug discovery and development. nih.gov

Interactive Data Table: Structure-Activity Relationship (SAR) Insights for Piperidine Analogues

The table below summarizes key findings from structure-activity relationship studies on various piperidine derivatives, illustrating how specific structural modifications influence their biological activity and selectivity.

| Compound Series | Structural Modification | Effect on Activity/Selectivity | Target(s) | Reference |

| 4-Benzylpiperidine Derivatives | Systematic changes to the aralkyl moiety | Varied affinity and selectivity for σ₁ vs. σ₂ receptors. | σ Receptors | acs.org |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | Replacement of benzhydryl O-atom with N-atom | Benzhydryl O and N atoms are largely exchangeable for DAT binding. | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | acs.org |

| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Analogues | Introduction of an electron-withdrawing cyano group | Produced the most potent and selective ligand for the DAT. | DAT, SERT, NET | acs.org |

| 2,5-Disubstituted Piperidine Derivatives | Creation of cis and trans isomers | The cis-isomer exhibited the most potent activity and selectivity. | Dopamine Transporter (DAT) | nih.gov |

| Piperidinyl Piperidine Analogues | Design of specific piperidinyl piperidine structures | Achieved >100-fold selectivity for M2 receptors over M1 and M3. | M2 Muscarinic Receptor | nih.gov |

| N-Substituted Piperidines | Use of different N-protecting groups (Boc vs. oxoarylacetyl) | Controlled the site-selectivity of C-H functionalization (C2 vs. C4). | General (Synthetic Method) | nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzylpiperidine-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a modified Hantzsch reaction using 1-benzylpiperidine derivatives and nitrile-containing reagents (e.g., malononitrile) under reflux in dichloromethane/methanol mixtures can yield the target compound. Optimization involves adjusting stoichiometry (e.g., 0.9–1.2 equiv of ketone intermediates), solvent polarity, and reaction time (12–24 hours) to maximize yield . Characterization via -NMR and LC-MS is critical to confirm purity and structure.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, heat, or sparks. Use PPE (gloves, goggles, lab coat) during handling, and work in a fume hood to mitigate inhalation risks. Note that toxicological data for this compound are limited; adhere to general piperidine derivative precautions (e.g., skin/eye irritation protocols) .

Q. What spectroscopic techniques are recommended for structural elucidation of this compound?

- Methodological Answer : Use - and -NMR to identify aromatic protons (δ 7.2–7.5 ppm) and nitrile signals (C≡N stretch at ~2200 cm in FTIR). High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray crystallography (e.g., SHELX programs) resolves stereochemistry and packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound's reactivity?

- Methodological Answer : Discrepancies may arise from solvent effects or overlooked intermediates. Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways, and validate with kinetic studies (e.g., time-resolved NMR). Compare computed transition states with experimental activation parameters. If crystallographic data conflict, re-refine structures using SHELXL with higher-resolution datasets .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies targeting this compound's pharmacological activity?

- Methodological Answer : Synthesize analogs with substitutions on the benzyl ring (e.g., electron-withdrawing groups at para positions) or piperidine nitrogen. Assess inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) using Ellman’s assay. Pair in vitro IC values with molecular docking (e.g., AutoDock Vina) to correlate binding affinities with structural features .

Q. How can researchers address low yields in multi-step syntheses involving this compound intermediates?

- Methodological Answer : Identify bottlenecks via in situ monitoring (e.g., LC-MS or -NMR for fluorine-tagged intermediates). Optimize purification steps (e.g., switch from column chromatography to recrystallization for polar byproducts). Use flow chemistry for exothermic steps (e.g., nitrile formation) to improve scalability and reduce decomposition .

Q. What approaches are recommended for studying the environmental impact or biodegradation of this compound?

- Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge. Use LC-MS/MS to track degradation products (e.g., benzylpiperidine fragments). For ecotoxicology, perform Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests. Note that current ecotoxicity data are scarce; prioritize hazard assessment before large-scale use .

Retrosynthesis Analysis